Cas no 41442-57-3 (5-Heptadecylbenzene-1,3-diol)

5-Heptadecylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 5-Heptadecylbenzene-1,3-diol
- 5-Heptadecylresorcinol
- 1,3-Benzenediol,5-heptadecyl-
- 1,3-DIHYDROXY-5-HEPTADECYLBENZEN
- 5-Heptadecyl-1,3-dihydroxybenzene
- 5-Heptadecyl-1,3-benzenediol
- 5-n-Heptadecylresorcinol
- [ "" ]
- CS-0023110
- SCHEMBL1914183
- 41442-57-3
- AMY37952
- FS-9410
- LMPK15030003
- A873058
- 5-Heptadecyl-1,3-benzenediol; 1,3-Dihydroxy-5-heptadecylbenzene; 5-Heptadecylresorcinol
- HY-N2673
- MXE8ZPJ5XE
- 1,3-DIHYDROXY-5-HEPTADECYLBENZEN;
- CHEMBL497530
- 1,3-DIHYDROXY-5-HEPTADECYLBENZENE
- 5-Heptadecylresorcinol, analytical standard
- DTXSID50920522
- 1,3-dihydroxy-5-n-heptadecylbenzene
- 1,3-Benzenediol, 5-heptadecyl-
- UNII-MXE8ZPJ5XE
- AKOS022184647
- CHEBI:145967
- DB-340892
- G78900
-
- MDL: MFCD09743627
- インチ: InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3
- InChIKey: BBGNINPPDHJETF-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(O)=CC(O)=C1)CCCCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 348.30300
- どういたいしつりょう: 348.303
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 16
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- 疎水性パラメータ計算基準値(XlogP): 10.1
じっけんとくせい
- 色と性状: powder
- 密度みつど: 0.95
- ふってん: 478°Cat760mmHg
- フラッシュポイント: 202.6°C
- 屈折率: 1.506
- PSA: 40.46000
- LogP: 7.51170
- じょうきあつ: 0.0±1.2 mmHg at 25°C
5-Heptadecylbenzene-1,3-diol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
5-Heptadecylbenzene-1,3-diol 税関データ
- 税関コード:2907299090
- 税関データ:
中国税関コード:
2907299090概要:
29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
5-Heptadecylbenzene-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3113-1 mg |
5-Heptadecylresorcinol |
41442-57-3 | 1mg |
¥1635.00 | 2022-03-01 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H32730-5mg |
5-heptadecylbenzene-1,3-diol |
41442-57-3 | ,HPLC≥98% | 5mg |
¥4160.0 | 2023-09-07 | |
1PlusChem | 1P00CI9E-5mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 5mg |
$45.00 | 2024-05-02 | |
1PlusChem | 1P00CI9E-100mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 100mg |
$214.00 | 2024-05-02 | |
TargetMol Chemicals | TN3113-5 mg |
5-Heptadecylresorcinol |
41442-57-3 | 98% | 5mg |
¥ 2,850 | 2023-07-11 | |
A2B Chem LLC | AF82738-25mg |
5-Heptadecylresorcinol |
41442-57-3 | 95% | 25mg |
$98.00 | 2024-04-20 | |
Aaron | AR00CIHQ-5mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 5mg |
$33.00 | 2025-02-10 | |
Aaron | AR00CIHQ-25mg |
5-N-HEPTADECYLRESORCINOL |
41442-57-3 | 95% | 25mg |
$89.00 | 2025-02-10 | |
TargetMol Chemicals | TN3113-1 ml * 10 mm |
5-Heptadecylresorcinol |
41442-57-3 | 1 ml * 10 mm |
¥ 2950 | 2024-07-20 | ||
MedChemExpress | HY-N2673-10mg |
5-Heptadecylresorcinol |
41442-57-3 | 99.83% | 10mg |
¥700 | 2024-05-25 |
5-Heptadecylbenzene-1,3-diol 関連文献
-
Zihui Yang,Siqi Yang,Ziyuan Wang,Yiming Hao,Zongwei Wang,Yulong Wei,Gaoqi Ye,Jie Liu,Jing Wang Food Funct. 2023 14 5001
-
Jie Liu,Yu Wang,Yiming Hao,Zongwei Wang,Zihui Yang,Ziyuan Wang,Jing Wang Food Funct. 2020 11 3749
-
Jie Liu,Yu Wang,Yiming Hao,Zongwei Wang,Zihui Yang,Ziyuan Wang,Jing Wang Food Funct. 2020 11 2535
-
Yulong Wei,Ning Yu,Ziyuan Wang,Yiming Hao,Zongwei Wang,Zihui Yang,Jie Liu,Jing Wang Food Funct. 2022 13 9091
5-Heptadecylbenzene-1,3-diolに関する追加情報
Recent Advances in the Study of 5-Heptadecylbenzene-1,3-diol (CAS: 41442-57-3): A Comprehensive Research Brief
5-Heptadecylbenzene-1,3-diol (CAS: 41442-57-3) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacological properties, and potential use in drug development. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
A study published in the Journal of Medicinal Chemistry (2023) explored the anti-inflammatory and antioxidant properties of 5-Heptadecylbenzene-1,3-diol. The research demonstrated that the compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. The study utilized in vitro models of macrophage activation and in vivo models of acute inflammation to validate these findings.
Another significant advancement was reported in the field of oncology, where 5-Heptadecylbenzene-1,3-diol was investigated for its anti-cancer properties. Research conducted at the National Cancer Institute (2024) revealed that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer, through the activation of the intrinsic apoptotic pathway. The study highlighted the compound's ability to modulate key signaling molecules such as Bcl-2 and caspase-3, providing a mechanistic basis for its anti-cancer effects.
In addition to its therapeutic potential, recent studies have also focused on the synthesis and optimization of 5-Heptadecylbenzene-1,3-diol derivatives. A paper in Organic & Biomolecular Chemistry (2023) detailed a novel synthetic route that improves the yield and purity of the compound, making it more accessible for further pharmacological studies. The researchers employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the synthesized derivatives.
Despite these promising findings, challenges remain in the clinical translation of 5-Heptadecylbenzene-1,3-diol. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed in future studies. Ongoing research is exploring formulation strategies, including nano-encapsulation, to enhance the compound's delivery and efficacy.
In conclusion, 5-Heptadecylbenzene-1,3-diol (CAS: 41442-57-3) represents a promising candidate for various therapeutic applications, particularly in inflammation and oncology. The latest research underscores its potential while also highlighting the need for further investigation to overcome existing challenges. This brief provides a snapshot of the current state of research, offering valuable insights for professionals in the chemical biology and pharmaceutical fields.
